molecular formula C23H22FN3O B593022 5-Fluoro-MN-18 CAS No. 1445581-91-8

5-Fluoro-MN-18

Cat. No.: B593022
CAS No.: 1445581-91-8
M. Wt: 375.4 g/mol
InChI Key: XBSWUIWDRFCAGZ-UHFFFAOYSA-N
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Description

5-Fluoro-MN-18 is a synthetic cannabinoid that is structurally related to the potent cannabinoid agonist AM2201. It is characterized by the replacement of the indole ring of AM2201 with an indazole moiety and the acyl naphthyl group at the 3 position of the indole with a 1-aminonaphthylcarboxamide group. The compound has a molecular formula of C23H22FN3O and a molecular weight of 375.5 g/mol . It began appearing on illicit drug sites during the summer of 2013 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-MN-18 involves several steps, starting with the preparation of the indazole core. The indazole core is synthesized by reacting 1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-naphthylamine to form the 1-aminonaphthylcarboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a synthetic cannabinoid with limited legitimate uses. the general principles of large-scale organic synthesis, including the use of automated reactors and purification systems, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-MN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced analogs, and substituted derivatives with varying alkyl or aryl groups .

Mechanism of Action

5-Fluoro-MN-18 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, mood, and appetite. The binding of this compound to these receptors mimics the effects of endogenous cannabinoids, leading to altered neurotransmitter release and subsequent physiological and psychological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-MN-18 is unique due to its specific structural modifications, including the indazole core and the 5-fluoropentyl chain. These modifications contribute to its distinct binding affinities and pharmacological profile compared to other synthetic cannabinoids .

Properties

IUPAC Name

1-(5-fluoropentyl)-N-naphthalen-1-ylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c24-15-6-1-7-16-27-21-14-5-4-12-19(21)22(26-27)23(28)25-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14H,1,6-7,15-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSWUIWDRFCAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043090
Record name N-(1-Naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445581-91-8
Record name 5-Fluoro-MN-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445581918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-MN-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/522ZC95042
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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